

Ecotoxicological Profile of Spirotetramat and Its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

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Introduction

Spirotetramat is a systemic insecticide belonging to the chemical class of tetramic acid derivatives. It is effective against a broad spectrum of sucking insects by inhibiting lipid biosynthesis.[1] Upon application, spirotetramat is metabolized within the plant into its primary and more biologically active metabolite, spirotetramat-enol.[2] This guide provides a comprehensive overview of the ecotoxicological profile of spirotetramat and its major metabolites, focusing on its environmental fate, toxicity to non-target organisms, and mechanism of action. The information is presented to aid researchers, scientists, and professionals in understanding the environmental impact of this insecticide.

Environmental Fate and Metabolism

Spirotetramat undergoes rapid degradation in the environment through hydrolysis, photolysis, and microbial activity. Its primary metabolites of ecotoxicological relevance are spirotetramat-enol and spirotetramat-ketohydroxy.[1]

In Soil: Spirotetramat degrades rapidly in soil under both aerobic and anaerobic conditions. The dissipation half-life of spirotetramat in soil is typically short, ranging from 0.14 to 3.93 days.[2] [3] The major degradation products in soil are spirotetramat-enol and spirotetramat-ketohydroxy.[2]

In Water: The hydrolysis of spirotetramat is pH-dependent, with faster degradation occurring under alkaline conditions. The half-life in water at 25°C is 32.5 days at pH 4, 8.6 days at pH 7, and 0.32 days at pH 9.[4] Photolysis also contributes to its degradation in aquatic environments. The primary degradation product in water is spirotetramat-enol.

In Plants: After foliar application, spirotetramat is absorbed by the plant and is ambimobile, meaning it can be translocated both upwards through the xylem and downwards through the phloem.[5] Inside the plant, it is primarily metabolized to spirotetramat-enol, which is the main insecticidally active compound.[2] Other metabolites, such as spirotetramat-ketohydroxy and spirotetramat-mono-hydroxy, can also be formed.[6]

Ecotoxicity to Non-Target Organisms

Aquatic Organisms

Spirotetramat exhibits moderate acute toxicity to fish and aquatic invertebrates. Its metabolites are generally less toxic than the parent compound.

Table 1: Aquatic Toxicity of Spirotetramat and its Metabolites

Organism	Test Substance	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	Spirotetramat	96h LC50	2.54	[4]
Bluegill Sunfish (Lepomis macrochirus)	Spirotetramat	96h LC50	2.2	[4]
Sheepshead Minnow (Cyprinodon variegatus)	Spirotetramat	96h LC50	1.96	[4]
Rainbow Trout (Oncorhynchus mykiss)	Spirotetramat-enol	96h LC50	>100	[4]
Daphnia magna	Spirotetramat	48h EC50	>42.7	[4]
Mysid Shrimp (Americamysis bahia)	Spirotetramat	96h LC50	5.5	[4]
Chironomid Midge (Chironomus riparius)	Spirotetramat	48h EC50	0.088	[1]
Green Algae (Pseudokirchneriella subcapitata)	Spirotetramat	72h ErC50	0.21	[1]

Terrestrial Organisms

Birds: Spirotetramat has low acute toxicity to birds.

Table 2: Avian Toxicity of Spirotetramat

Organism	Endpoint	Value	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral LD50	>2000 mg/kg bw	[4]
Bobwhite Quail (Colinus virginianus)	Reproductive NOEC	264 mg/kg feed	[4]
Mallard Duck (Anas platyrhynchos)	Acute Oral LD50	>2000 mg/kg bw	[4]

Mammals: Spirotetramat shows low acute toxicity in mammals. Subchronic and chronic studies have identified the thyroid and thymus as target organs in dogs, and the testes in rats.[7][8]

Table 3: Mammalian Toxicity of Spirotetramat

Organism	Endpoint	Value	Reference
Rat	Acute Oral LD50	>2000 mg/kg bw	[9]
Rat	Acute Dermal LD50	>2000 mg/kg bw	[9]
Rat (2-year study)	NOAEL (male, testes effects)	169 mg/kg bw/day	[9]
Dog (1-year study)	NOAEL	5 mg/kg bw/day	[7]
Rabbit (Developmental)	Maternal NOAEL	40 mg/kg bw/day	[9]

Bees: Spirotetramat has low acute contact and oral toxicity to adult honeybees.[10] However, some studies have indicated potential sublethal effects on bee brood under laboratory conditions, although these effects were not observed in higher-tier field studies.[11][12]

Table 4: Bee Toxicity of Spirotetramat

Organism	Endpoint	Value	Reference
Honeybee (<i>Apis mellifera</i>)	Acute Contact LD50 (48h)	>100 µ g/bee	[9]
Honeybee (<i>Apis mellifera</i>)	Acute Oral LD50 (48h)	>107.3 µ g/bee	[9]

Soil Organisms: Spirotetramat and its metabolites are considered to be of low toxicity to soil organisms such as earthworms and soil microorganisms.[11]

Table 5: Soil Organism Toxicity of Spirotetramat and its Metabolites

Organism	Test Substance	Endpoint	Value (mg/kg soil)	Reference
Earthworm (<i>Eisenia fetida</i>)	Spirotetramat	14d LC50	>1000	[11]
Earthworm (<i>Eisenia fetida</i>)	Spirotetramat-enol	14d LC50	>1000	[11]
Earthworm (<i>Eisenia fetida</i>)	Spirotetramat-ketohydroxy	14d LC50	>1000	[11]
Springtail (<i>Folsomia candida</i>)	Spirotetramat	Reproduction NOEC	-	

Experimental Protocols

The ecotoxicological studies cited in this guide are generally performed following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

- Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[3][13] Fish are

exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

- Fish, Early-Life Stage Toxicity Test (OECD 210): This is a longer-term test that assesses the effects of a substance on the early developmental stages of fish, from fertilized eggs to free-feeding juveniles.[\[14\]](#) Endpoints include hatching success, survival, and growth (length and weight).
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity of a substance to *Daphnia magna*.[\[15\]](#) Young daphnids are exposed to various concentrations for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

Terrestrial Toxicity Testing

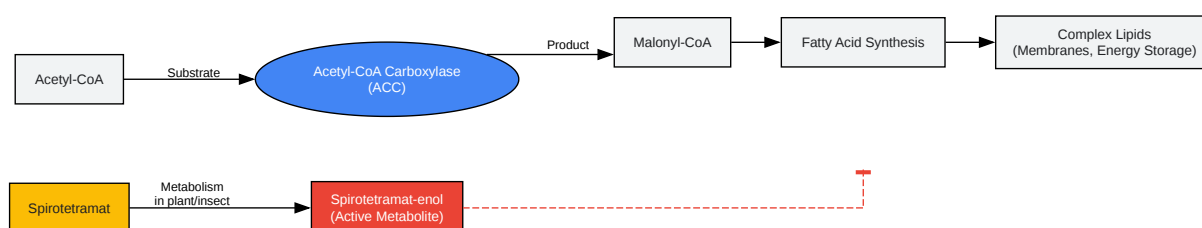
- Earthworm Reproduction Test (OECD 222): This chronic test assesses the sublethal effects of a substance on the reproduction of the earthworm *Eisenia fetida*.[\[4\]](#)[\[16\]](#)[\[17\]](#) Adult worms are exposed to the test substance in artificial soil for 28 days, after which they are removed, and the number of offspring produced is counted after an additional 28-day incubation period.[\[18\]](#) Endpoints include adult mortality, changes in biomass, and reproductive output (number of juveniles).[\[6\]](#)
- Honeybee Acute Toxicity Tests (OECD 213 & 214): These tests determine the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to adult honeybees.[\[9\]](#)[\[19\]](#) For the oral test, bees are fed a sucrose solution containing the test substance.[\[2\]](#)[\[20\]](#) For the contact test, the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD50.
- Collembolan Reproduction Test (ISO 11267): This test evaluates the effect of substances on the reproduction of the springtail *Folsomia candida*.[\[21\]](#) Ten to twelve-day-old synchronized springtails are exposed to the test substance in soil for 28 days.[\[22\]](#)[\[23\]](#) The number of surviving adults and the number of juveniles produced are recorded to determine the ECx and NOEC for reproduction.

Mechanism of Action and Signaling Pathways

Spirotetramat's insecticidal activity stems from its ability to inhibit lipid biosynthesis.[24] Specifically, its active metabolite, spirotetramat-enol, is a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACC).[25] ACC is a key enzyme that catalyzes the first committed step in the fatty acid synthesis pathway, the conversion of acetyl-CoA to malonyl-CoA.[26]

By inhibiting ACC, spirotetramat-enol disrupts the production of fatty acids, which are essential components for building cell membranes, storing energy, and producing signaling molecules. This disruption of lipid metabolism leads to the observed effects in susceptible insects, including inhibition of growth and development, reduced fecundity, and ultimately, mortality.[27] The primary impact is on the juvenile stages of insects, which have high demands for lipids during their growth and molting processes.[2]

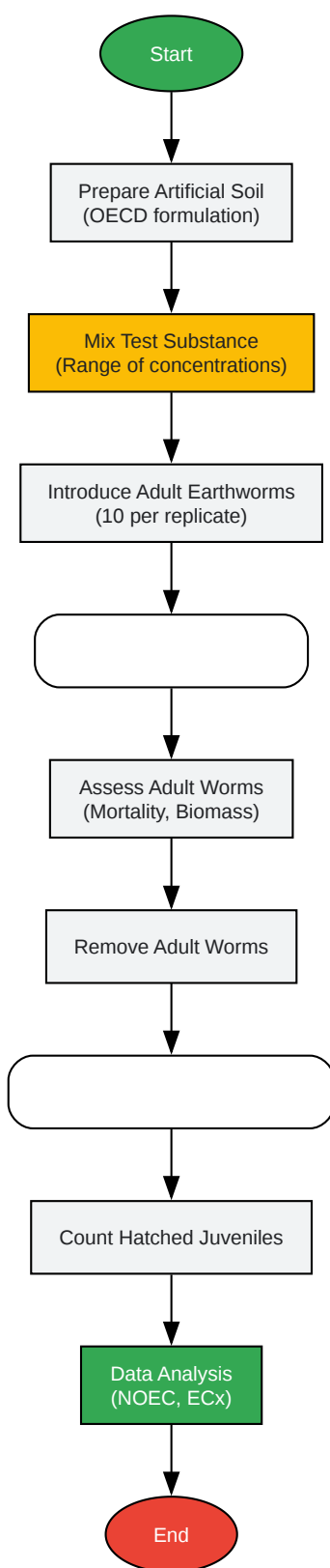
Below is a diagram illustrating the inhibition of the lipid biosynthesis pathway by spirotetramat-enol.



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Inhibition of Acetyl-CoA Carboxylase by Spirotetramat-enol.

The following diagram illustrates a typical experimental workflow for an earthworm reproduction test according to OECD Guideline 222.



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Workflow for an Earthworm Reproduction Test (OECD 222).

Conclusion

Spirotetramat exhibits a generally favorable ecotoxicological profile, characterized by rapid environmental degradation and low to moderate toxicity to most non-target organisms. The primary active metabolite, spirotetramat-enol, effectively controls target pests by inhibiting lipid biosynthesis. While acute risks to many non-target species are low, potential sublethal effects, particularly on the brood of sensitive insects, warrant consideration in risk assessment. The data and protocols summarized in this guide provide a technical foundation for understanding and further investigating the environmental safety of spirotetramat and its metabolites.

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